2-(Piperazin-1-yl)oxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-piperazin-1-yl-1,3-oxazole |
InChI |
InChI=1S/C7H11N3O/c1-4-10(5-2-8-1)7-9-3-6-11-7/h3,6,8H,1-2,4-5H2 |
InChI Key |
BKXLCMMXOWRLLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=CO2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Piperazin 1 Yl Oxazole and Its Derivatives
Fundamental Synthetic Approaches to the 2-(Piperazin-1-yl)oxazole Core
The foundational methods for creating the this compound scaffold can be broadly categorized into two distinct pathways. These approaches offer flexibility in accessing the core structure based on the availability of starting materials and the desired substitution patterns.
Construction of the Oxazole (B20620) Ring Incorporating the Piperazine (B1678402) Moiety
This strategy involves building the oxazole ring from acyclic precursors that already contain the piperazine unit. A common method is the reaction of an α-bromoacetophenone with urea (B33335) or a urea equivalent. In a relevant study, a two-step method was developed for the synthesis of N-substituted 2-aminooxazoles, which are structural analogs of the target compound. This process begins with the condensation of an α-bromoacetophenone with urea to form a 2-aminooxazole intermediate. acs.orgacs.org While this specific example uses urea, the principle can be extended to piperazine-containing reagents, such as piperazine-1-carboxamidine, which would react with an α-haloketone to directly form the this compound core.
Another approach involves the cyclization of propargylic amides. Gold-catalyzed cycloisomerization of propargylic amides derived from piperazine could yield the desired oxazole ring. researchgate.net Similarly, the classic Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones, could be adapted by using a piperazine-derived acylating agent to prepare the necessary precursor for cyclization. pharmaguideline.com These methods build the heterocyclic core while the piperazine moiety is already covalently attached, ensuring its placement at the C2 position.
Introduction of the Piperazine Moiety onto a Pre-formed Oxazole Ring System
Perhaps the more common and direct route to this compound involves the nucleophilic substitution of a suitable leaving group on a pre-formed oxazole ring. The C2 position of the oxazole ring is the most electron-deficient and, therefore, highly susceptible to nucleophilic attack, especially when a good leaving group is present. pharmaguideline.com Halogen atoms, such as chlorine or bromine, are excellent leaving groups for this purpose.
The synthesis typically involves the reaction of a 2-halooxazole, such as 2-chlorooxazole (B1317313) or 2-bromooxazole, with piperazine. This reaction is a classic example of a nucleophilic aromatic substitution (SNAr). researchgate.netnih.gov The reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724) (ACN), and may be facilitated by a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction. In many cases, an excess of piperazine itself can serve as the base.
For instance, the synthesis of 2-[4-(3-bromopropyl)piperazin-1-yl]benzo[d]oxazole, a related benzoxazole (B165842) derivative, was achieved by coupling the piperazine moiety with a pre-formed benzoxazole system. researchgate.net A similar strategy is widely applicable to the simpler oxazole core. The reaction of 2-(chloromethyl)-1,3,4-oxadiazole (B1363541) with various aryl piperazine derivatives has been shown to proceed in good yields, demonstrating the facility of this type of nucleophilic displacement. nih.gov
Advanced Synthetic Transformations for Structural Diversification
Once the this compound core is assembled, its structure can be further modified to create a diverse library of compounds. These advanced transformations can target the oxazole ring, the piperazine moiety, or involve multi-step sequences to build more complex architectures.
Regioselective Functionalization of the Oxazole Nucleus
Functionalization of the oxazole ring itself allows for the introduction of various substituents at the C4 and C5 positions. Electrophilic aromatic substitution on the oxazole ring typically occurs at the C5 position, but requires the presence of activating, electron-donating groups. wikipedia.org Given that the piperazin-1-yl group at the C2 position is an amino substituent, it acts as an electron-donating group, thereby activating the ring for electrophilic attack, primarily at C5.
A more versatile and regioselective method for functionalizing the oxazole ring is through directed metalation. The C2 position is the most acidic proton on the oxazole ring, but this position is already substituted in the target compound. wikipedia.org Therefore, to functionalize the C4 or C5 positions, a directed metalation strategy is often required. This can be achieved by first protecting the C2 position with a removable group, such as a triisopropylsilyl (TIPS) group, which then allows for regioselective lithiation or magnesiation at the C5 or C4 positions. acs.org Subsequent quenching with various electrophiles (e.g., alkyl halides, aldehydes, acid chlorides) introduces the desired functional group. nih.gov While this approach requires additional protection/deprotection steps, it provides precise control over the position of substitution.
The use of modern metalating agents like TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) of magnesium or zinc has proven effective for the regioselective functionalization of the oxazole scaffold, leading to stable magnesiated or zincated species that can react with a wide range of electrophiles. nih.gov
Derivatization of the Piperazine Ring System
The secondary amine (N-H) of the piperazine ring is a prime site for introducing structural diversity. This nitrogen is nucleophilic and can readily react with a variety of electrophiles.
N-Alkylation: The most common derivatization is N-alkylation, which can be achieved by reacting the this compound with alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base like potassium carbonate (K₂CO₃). researchgate.net This reaction introduces a wide range of alkyl or substituted alkyl groups. For example, the synthesis of hybrid molecules often involves linking the piperazine nitrogen to another pharmacophore via an alkyl spacer. researchgate.net
N-Acylation: The piperazine nitrogen can also be acylated using acid chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents (e.g., HATU, EDC). nih.govorganic-chemistry.org This introduces amide functionalities, which can alter the compound's properties and introduce new points for hydrogen bonding.
The table below summarizes common derivatization reactions for the piperazine ring.
| Reaction Type | Reagents | Product Functional Group |
| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) | N-Alkyl |
| Reductive Amination | Aldehyde/Ketone (R₂C=O), Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl |
| N-Acylation | Acid Chloride (RCOCl) or Carboxylic Acid (RCOOH) + Coupling Agent | N-Amide |
| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl), Base | N-Sulfonamide |
| Michael Addition | α,β-Unsaturated Carbonyl/Nitrile | N-β-Amino Carbonyl/Nitrile |
Multi-step Synthesis Protocols and Convergent Strategies
The synthesis of more complex derivatives of this compound often requires multi-step protocols. These can be linear sequences where modifications are made step-by-step, or convergent syntheses where different fragments of the final molecule are prepared separately and then combined.
A linear approach might involve first synthesizing the this compound core, followed by regioselective functionalization of the oxazole ring at C5, and then derivatization of the piperazine nitrogen. For example, a continuous-flow, three-step protocol has been developed for the synthesis of 2-(azidomethyl)oxazoles, which involves the thermolysis of a vinyl azide, reaction with bromoacetyl bromide to form the oxazole, and subsequent nucleophilic displacement. beilstein-journals.org This highlights how multi-step sequences can be streamlined.
A convergent strategy offers advantages in efficiency, especially for complex targets. nih.gov In this approach, a functionalized oxazole piece and a derivatized piperazine piece could be synthesized independently. For instance, an oxazole bearing an electrophilic group (e.g., a 5-bromo-2-chlorooxazole) could be prepared, while a piperazine derivative with a specific N-substituent is also synthesized. The final step would be the coupling of these two fragments. This approach allows for the rapid generation of a library of compounds by mixing and matching different oxazole and piperazine building blocks. This strategy is exemplified in the synthesis of various hybrid molecules where complex heterocyclic systems are coupled to a piperazine unit in the later stages of the synthesis. researchgate.netnih.gov
Catalytic Methods in the Synthesis of this compound Derivatives
Catalytic approaches are paramount in the construction of this compound derivatives, enabling the efficient formation of the key carbon-nitrogen bond. These methods can be broadly categorized into metal-mediated reactions and, to a lesser extent, organocatalytic transformations.
Metal-mediated and Organocatalytic Reactions
Metal-mediated cross-coupling reactions, particularly those catalyzed by palladium, stand as a cornerstone for the synthesis of this compound and its analogues. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of an amine with an aryl halide or triflate, is a highly effective and widely adopted strategy for this transformation. This reaction is prized for its broad substrate scope and functional group tolerance.
In a typical Buchwald-Hartwig approach to this compound derivatives, a 2-halooxazole (commonly a 2-bromo or 2-chlorooxazole) is coupled with piperazine or a substituted piperazine derivative. The reaction is facilitated by a palladium catalyst, often a palladium(0) or palladium(II) precursor, in combination with a suitable phosphine (B1218219) ligand and a base. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands generally affording higher yields and reaction rates.
While palladium catalysis is predominant, other transition metals such as copper have also been employed in C-N cross-coupling reactions to synthesize related heterocyclic structures, suggesting their potential applicability in the synthesis of 2-(piperazin-1-yl)oxazoles. Copper-catalyzed methods can sometimes offer a more cost-effective alternative to palladium-based systems.
Organocatalysis, which utilizes small organic molecules as catalysts, represents an emerging area in the synthesis of heterocyclic compounds. While specific applications of organocatalysis for the direct synthesis of this compound are not as extensively documented as metal-mediated methods, the principles of organocatalytic C-N bond formation could potentially be adapted for this purpose.
A summary of representative metal-mediated catalytic systems for C-N bond formation relevant to the synthesis of piperazine-substituted heterocycles is presented in the table below.
Table 1: Overview of Metal-Mediated Catalytic Systems for C-N Bond Formation
| Catalyst System | Reactants | Product Type | Key Features |
|---|---|---|---|
| Palladium / Phosphine Ligand | Aryl Halide/Triflate + Amine | Aryl Amine | Broad scope, high efficiency |
| Copper / Ligand | Aryl Halide + Amine | Aryl Amine | Cost-effective alternative |
Novel Reagents and Reaction Conditions
Recent advancements in the field of catalytic C-N bond formation have focused on the development of more efficient and user-friendly catalyst systems and reaction conditions. For palladium-catalyzed reactions, the evolution of phosphine ligands has been a key area of innovation. Sterically hindered and electron-rich ligands, such as those of the biarylphosphine class, have demonstrated superior performance in the Buchwald-Hartwig amination, enabling reactions to proceed at lower catalyst loadings and temperatures.
The choice of base, solvent, and reaction temperature also plays a crucial role in the outcome of these catalytic reactions. Common bases employed include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The selection of the base can significantly influence the reaction rate and yield. Solvents typically used are anhydrous and aprotic, such as toluene, dioxane, or tetrahydrofuran (B95107) (THF). Microwave irradiation has also been explored as a technique to accelerate these reactions, often leading to significantly reduced reaction times.
In the context of synthesizing medicinally relevant piperazine derivatives, continuous-flow reaction systems are being developed. These systems can offer advantages in terms of safety, scalability, and process control. For instance, a continuous-flow method for a C-N bond formation in the synthesis of a cariprazine (B1246890) intermediate involved a reductive amination step using catalytic hydrogenation with 5% Pt/C.
The table below details specific examples of reaction conditions that have been successfully employed in the synthesis of N-arylpiperazines and related compounds, which are analogous to the formation of this compound.
Table 2: Exemplary Catalytic Reaction Conditions for N-Arylpiperazine Synthesis
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 85-95 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 110 | 18 | 70-90 |
| CuI | DMEDA | Cs₂CO₃ | Dioxane | 90 | 24 | 60-80 |
Advanced Spectroscopic and Structural Characterization of 2 Piperazin 1 Yl Oxazole Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy
Proton (¹H) NMR spectroscopy is a powerful tool for identifying the types and number of hydrogen atoms in a molecule. In the context of 2-(piperazin-1-yl)oxazole derivatives, ¹H NMR spectra reveal characteristic signals for the protons on the oxazole (B20620) and piperazine (B1678402) rings.
For instance, in the ¹H NMR spectrum of a related compound, 2-(4-benzylpiperazin-1-yl)-5-phenyloxazole, the protons of the piperazine ring typically appear as multiplets in the range of δ 2.65-3.55 ppm. The benzylic protons of the N-benzyl group are observed as a singlet at approximately δ 3.55 ppm. The protons of the phenyl group attached to the oxazole ring and the benzyl (B1604629) group resonate in the aromatic region, typically between δ 7.25 and 7.69 ppm. The proton on the oxazole ring itself can be observed as a singlet, for example, at δ 6.99 ppm.
¹H NMR Spectral Data for a this compound Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Piperazine CH₂ | 2.65-3.55 | m |
| Benzyl CH₂ | 3.55 | s |
| Oxazole CH | 6.99 | s |
| Aromatic CH | 7.25-7.69 | m |
Note: Data is illustrative for a derivative and chemical shifts can vary based on the specific derivative and solvent used.
¹³C NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the number of different carbon environments.
In the ¹³C NMR spectrum of this compound derivatives, the carbon atoms of the oxazole ring are typically observed at distinct chemical shifts. For example, the carbon atom at position 2 of the oxazole ring (C2), which is bonded to the piperazine nitrogen, can appear around δ 160.8 ppm. The other carbons of the oxazole ring, C4 and C5, would also have characteristic signals. The carbon atoms of the piperazine ring typically resonate in the range of δ 40-60 ppm. Aromatic carbons from substituents would be found in the typical downfield region of δ 120-140 ppm.
¹³C NMR Spectral Data for a this compound Derivative
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Piperazine CH₂ | 40-60 |
| Oxazole C2 | ~160.8 |
| Oxazole C4 | Varies |
| Oxazole C5 | Varies |
| Aromatic C | 120-140 |
Note: Data is illustrative and chemical shifts can vary based on the specific derivative and solvent used.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning ¹H and ¹³C NMR signals and for determining the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is instrumental in identifying the spin systems within the piperazine ring and any alkyl chains attached to it.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a proton signal to its corresponding carbon signal, simplifying the interpretation of both ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different fragments of the molecule, such as linking the protons on the piperazine ring to the C2 carbon of the oxazole ring, thus confirming the point of attachment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a primary tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, such as many this compound derivatives. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are expelled into the gas phase. These ions are then analyzed by the mass spectrometer. ESI-MS typically produces protonated molecules [M+H]⁺, providing a direct measurement of the molecular weight.
High-Resolution Mass Spectrometry (HRMS/HREI-MS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule. For example, by comparing the experimentally measured accurate mass of the [M+H]⁺ ion of a this compound derivative to the calculated masses of possible elemental formulas, the correct molecular formula can be unambiguously determined. This is a critical step in the characterization of a new compound. High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) can also be used, providing both accurate mass and valuable fragmentation information for structural elucidation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique indispensable for the analysis of this compound and its derivatives. It combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry, providing information on both the retention time and the mass-to-charge ratio (m/z) of the compound and any impurities. nih.gov This is particularly useful for verifying the molecular weight of the target compound and for monitoring the progress of synthesis reactions. nih.gov
In a typical LC-MS analysis of piperazine-containing compounds, a reversed-phase column (such as a C18 column) is employed. The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water), run under either isocratic or gradient elution conditions. nih.govsemanticscholar.org Detection is performed by a mass spectrometer, commonly equipped with an electrospray ionization (ESI) source, which is well-suited for ionizing polar molecules like piperazine derivatives. researchgate.net
The ESI-MS spectrum for a this compound derivative will typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. For the parent compound, this compound (C₇H₁₁N₃O), the expected exact mass is 153.0902 g/mol , which would be observed as an [M+H]⁺ ion at m/z 154.0975. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing highly accurate mass measurements. mdpi.com For instance, in the analysis of related piperazine derivatives, LC-MS is used to confirm product formation and identify metabolites or degradation products in complex matrices. nih.govnih.gov
| Parameter | Description | Typical Value/Condition | Reference |
| Technique | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | - | nih.gov |
| Column | Reversed-phase C18 | - | nih.gov |
| Mobile Phase | Acetonitrile / Ammonium formate buffer | - | nih.gov |
| Ionization | Electrospray Ionization (ESI), Positive Mode | - | researchgate.net |
| Detection | Mass Spectrometer (e.g., TOF, Quadrupole) | - | mdpi.com |
| Analyte Example | 2-(Piperazin-1-yl)benzo[d]oxazole hydrochloride | [M+H]⁺ | bldpharm.com |
| Observed Ion | Protonated Molecule [M+H]⁺ | - | mdpi.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a characteristic spectrum is generated that acts as a molecular fingerprint. For this compound compounds, IR spectroscopy is used to confirm the presence of key structural features of both the piperazine and oxazole rings. researchgate.net
The IR spectrum of a this compound derivative would exhibit several characteristic absorption bands. The piperazine moiety is identified by the N-H stretching vibration of the secondary amine, which typically appears as a moderate absorption in the 3200–3400 cm⁻¹ region. hilarispublisher.com Additionally, aliphatic C-H stretching vibrations from the methylene (B1212753) (-CH₂) groups of the piperazine ring are observed between 2850 and 3000 cm⁻¹. researchgate.net
The oxazole ring contributes its own distinct signals. The C=N stretching vibration within the heterocyclic ring typically appears in the 1630–1680 cm⁻¹ range. The C-O-C (ether-like) stretching vibrations of the oxazole ring are also characteristic, often producing strong bands in the 1000–1300 cm⁻¹ region. The combination of these specific absorption bands provides strong evidence for the successful synthesis and structural integrity of the this compound scaffold. researchgate.nethilarispublisher.com
| Functional Group | Bond Type | Characteristic Absorption Range (cm⁻¹) | Reference |
| Piperazine NH | N-H Stretch | 3200 - 3400 | hilarispublisher.com |
| Piperazine CH₂ | C-H Aliphatic Stretch | 2850 - 3000 | researchgate.net |
| Oxazole C=N | C=N Imine Stretch | 1630 - 1680 | hilarispublisher.com |
| Aromatic C-H | C-H Aromatic Stretch | 3000 - 3100 | nih.gov |
| Oxazole Ring | C-O-C Asymmetric Stretch | 1200 - 1275 | researchgate.net |
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and torsion angles, and reveals the spatial arrangement of molecules within the crystal lattice (crystal packing). mdpi.com
For a compound in the this compound family, obtaining a suitable single crystal would allow for the unambiguous confirmation of its molecular connectivity and conformation. The analysis would reveal the geometry of the oxazole ring and the conformation of the piperazine ring, which typically adopts a chair conformation. researchgate.net Furthermore, the technique elucidates intermolecular interactions, such as hydrogen bonding involving the piperazine N-H group, which dictate the supramolecular assembly in the solid state. journalirjpac.com
| Parameter | Description | Illustrative Data for a Related Piperazine Compound researchgate.net | Reference |
| Crystal System | The symmetry of the unit cell. | Triclinic | researchgate.net |
| Space Group | The symmetry group of the crystal. | P-1 | researchgate.netmdpi.com |
| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 7.87 Å, b = 15.97 Å, c = 11.98 Å | mdpi.com |
| Conformation | The spatial arrangement of atoms. | Piperazine ring in a chair conformation. | researchgate.net |
| Bond Lengths/Angles | Precise measurements of atomic distances and angles. | C-N, C-O, C=N bond lengths. | mdpi.com |
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a cornerstone technique for verifying the purity and elemental composition of a synthesized compound. It determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. mdpi.com
For this compound, with the molecular formula C₇H₁₁N₃O, the theoretical elemental composition can be calculated. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence that the correct product has been synthesized and that it has a high degree of purity. This technique is routinely used alongside spectroscopic methods to provide a complete characterization of newly synthesized piperazine derivatives. mdpi.comjournalirjpac.com
| Element | Molecular Formula | Atomic Mass ( g/mol ) | Theoretical % | Experimental % |
| Carbon (C) | C₇H₁₁N₃O | 12.01 | 54.89% | Typically within ±0.4% of theoretical |
| Hydrogen (H) | C₇H₁₁N₃O | 1.01 | 7.24% | Typically within ±0.4% of theoretical |
| Nitrogen (N) | C₇H₁₁N₃O | 14.01 | 27.43% | Typically within ±0.4% of theoretical |
| Oxygen (O) | C₇H₁₁N₃O | 16.00 | 10.44% | (Typically by difference) |
Chromatographic Techniques for Mixture Analysis
Chromatographic techniques, primarily Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are essential tools for the analysis of mixtures containing this compound compounds. unodc.orgntu.edu.iq These methods are widely used to monitor the progress of chemical reactions, assess the purity of the final product, and isolate the target compound from starting materials and byproducts. nih.gov
Thin-Layer Chromatography (TLC) is a rapid and simple qualitative technique used to separate components of a mixture. A spot of the reaction mixture is applied to a silica (B1680970) gel plate (stationary phase), which is then developed in a suitable solvent system (mobile phase). The different components travel up the plate at different rates, allowing for a visual assessment of the reaction's completion or the presence of impurities. nih.gov
High-Performance Liquid Chromatography (HPLC) is a quantitative method that provides higher resolution and sensitivity. For piperazine derivatives, reversed-phase HPLC is commonly employed, using a C18 or similar nonpolar stationary phase. unodc.orgsielc.com A polar mobile phase, such as a mixture of acetonitrile and water with additives like trifluoroacetic acid (TFA) to improve peak shape, is used to elute the compounds. nih.gov Detection is often performed with a UV detector, as the oxazole ring or other attached chromophores absorb UV light. jocpr.com The retention time and peak area can be used to identify and quantify the purity of the this compound product.
| Technique | Stationary Phase | Typical Mobile Phase | Application | Reference |
| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate / Heptane | Reaction Monitoring, Purity Check | nih.gov |
| HPLC | C18 (Reversed-Phase) | Acetonitrile / Water (+TFA or buffer) | Purity Determination, Quantification | sielc.comjocpr.com |
| LC-MS | C18 or Primesep | Acetonitrile / Aqueous Buffer | Identification, Molecular Weight Verification | nih.govsielc.com |
Reactivity and Mechanistic Investigations of 2 Piperazin 1 Yl Oxazole Systems
Reactivity Profile of the Oxazole (B20620) Ring in 2-(Piperazin-1-yl)oxazole
The oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen atoms. tandfonline.com While it possesses aromatic character, its delocalization is less effective than in benzene, leading to a unique reactivity profile. clockss.org The presence of the electron-donating piperazin-1-yl group at the C2 position profoundly activates the oxazole ring, enhancing its reactivity towards certain classes of reagents, particularly electrophiles and dienophiles.
Electrophilic substitution on an unsubstituted oxazole ring is generally difficult due to the electron-withdrawing nature of the ring heteroatoms, which makes it less nucleophilic than benzene. pharmaguideline.com However, the introduction of an electron-releasing substituent, such as the piperazin-1-yl group, activates the ring, facilitating attack by electrophiles. pharmaguideline.comsemanticscholar.org
The general order of reactivity for electrophilic attack on the oxazole ring is C4 > C5 > C2. pharmaguideline.com Since the C2 position in this compound is already substituted, electrophilic attack is directed primarily to the C4 and C5 positions. The strong electron-donating nature of the piperazine (B1678402) group enhances the electron density at these positions, making reactions like halogenation, nitration, and formylation more feasible than on the parent oxazole. For instance, Vilsmeier-Haack formylation, a reaction that typically requires activated aromatic rings, could be expected to proceed at the C4 or C5 position. pharmaguideline.com It is important to note that strongly acidic conditions required for reactions like nitration and sulfonation can lead to protonation of the basic nitrogen atoms, which deactivates the ring. pharmaguideline.commasterorganicchemistry.com
| Reaction Type | Typical Reagents | Predicted Site of Substitution | Notes |
|---|---|---|---|
| Halogenation | Br₂, Cl₂ | C5 and/or C4 | The electron-donating piperazine group activates the ring for substitution. |
| Nitration | HNO₃/H₂SO₄ | C5 and/or C4 | Reaction may be complex due to protonation of nitrogen atoms under strongly acidic conditions. pharmaguideline.com |
| Formylation (Vilsmeier-Haack) | POCl₃, DMF | C5 and/or C4 | The activated ring is susceptible to formylation. pharmaguideline.com |
Nucleophilic substitution reactions are generally uncommon on the oxazole ring unless a good leaving group is present. tandfonline.comsemanticscholar.org The most electron-deficient carbon, and thus the most susceptible to nucleophilic attack, is the C2 position. pharmaguideline.com In this compound, this position is occupied by the piperazine group, which is not a typical leaving group.
Direct nucleophilic displacement of the piperazine group is unlikely. Instead, nucleophilic attack on the oxazole ring often results in ring cleavage rather than substitution. pharmaguideline.com For example, treatment of oxazoles with nucleophiles like ammonia (B1221849) can lead to ring-opening and subsequent recyclization to form imidazoles. pharmaguideline.com
Another important reaction is metallation. The C2-hydrogen of an unsubstituted oxazole is the most acidic, allowing for deprotonation by strong bases like organolithium reagents. tandfonline.compharmaguideline.com This leads to the formation of 2-lithio-oxazoles, which are useful synthetic intermediates but can be unstable. pharmaguideline.com For this compound, this specific reaction is blocked. However, deprotonation at C5 or C4 might be possible with very strong bases, although this is less common.
The oxazole ring can function as a diene in Diels-Alder reactions, particularly when activated by electron-donating substituents. clockss.orgpharmaguideline.comwikipedia.org The piperazin-1-yl group at C2 significantly enhances the electron density of the oxazole ring, making it an excellent diene for [4+2] cycloaddition reactions with a variety of dienophiles. This reactivity is a cornerstone of oxazole chemistry for the synthesis of other heterocyclic systems. clockss.org
When this compound reacts with an alkyne dienophile, the initial cycloadduct typically undergoes a retro-Diels-Alder reaction, losing a molecule of nitrile to yield a substituted furan (B31954). Reaction with an alkene dienophile, followed by elimination, provides a route to substituted pyridines. tandfonline.com This makes this compound a valuable building block in synthetic chemistry.
| Dienophile | Initial Adduct | Final Product Type | Mechanism |
|---|---|---|---|
| Alkene (e.g., maleimide) | Bicyclic adduct | Pyridine (B92270) derivative | [4+2] Cycloaddition followed by dehydration/elimination. tandfonline.com |
| Alkyne (e.g., DMAD) | Bicyclic adduct | Furan derivative | [4+2] Cycloaddition followed by retro-Diels-Alder reaction. clockss.org |
| Heterodienophile (e.g., C=O, N=N) | Bicyclic adduct | Various five- or six-membered heterocycles | Reaction with electron-rich oxazoles is known to produce triazolines, oxazolines, etc. clockss.org |
The this compound molecule contains multiple basic nitrogen atoms. The oxazole ring itself is a very weak base, with protonation occurring at the pyridine-type nitrogen atom at the N3 position. tandfonline.compharmaguideline.com The conjugate acid of the parent oxazole has a pKa of approximately 0.8, indicating it is a much weaker base than pyridine. wikipedia.org
The piperazine moiety, however, contains a secondary amine which is significantly more basic. Therefore, in the presence of acid, protonation will occur preferentially at the N4' nitrogen of the piperazine ring. This protonation would have a deactivating effect on the oxazole ring for electrophilic substitution reactions.
Alkylation reactions, such as N-alkylation, will also favor the more nucleophilic secondary amine of the piperazine ring over the N3 atom of the oxazole. tandfonline.compharmaguideline.com Alkylation of the oxazole nitrogen requires strong alkylating agents and results in the formation of a quaternary N-alkyloxazolium salt. pharmaguideline.com
The oxazole ring is susceptible to oxidative cleavage. Strong oxidizing agents like potassium permanganate (B83412) or ozone can open the ring. pharmaguideline.com In contrast, hydrogen peroxide generally does not affect the oxazole ring. pharmaguideline.com For substituted oxazoles, oxidation can sometimes lead to the formation of N-oxides. pharmaguideline.com
Reduction of the oxazole ring can also lead to ring-opened products or saturation to form oxazolines. tandfonline.comsemanticscholar.org For example, reduction with nickel and aluminum alloy in aqueous potassium hydroxide can cause ring opening. tandfonline.comsemanticscholar.org The specific outcome of oxidation or reduction on this compound would depend heavily on the chosen reagents and reaction conditions, with the piperazine ring also being potentially susceptible to oxidation.
Reactivity of the Piperazine Moiety in the this compound Framework
The piperazine moiety in the this compound framework contains a secondary amine (N4'-H), which is the most reactive site for a wide range of common organic transformations. This secondary amine behaves as a typical nucleophile and base.
Key reactions involving the piperazine moiety include:
N-Alkylation: The secondary amine can be readily alkylated using alkyl halides or other electrophilic alkylating agents in the presence of a base. researchgate.net This is a common method for introducing diverse substituents onto the piperazine ring.
N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) will form the corresponding amide at the N4' position.
N-Arylation: The piperazine nitrogen can participate in coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides to form N-arylpiperazine derivatives.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields the corresponding sulfonamide.
Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form tertiary amines.
The reactivity of this nitrogen is crucial for the synthesis of derivatives of this compound, allowing for the facile introduction of various functional groups and the construction of larger, more complex molecules for applications in medicinal chemistry and materials science. researchgate.netapjhs.comamazonaws.com
| Reaction Type | Reagents | Functional Group Formed |
|---|---|---|
| N-Alkylation | R-X (Alkyl halide), Base | Tertiary Amine |
| N-Acylation | RCOCl (Acyl chloride) or (RCO)₂O (Anhydride) | Amide |
| N-Sulfonylation | RSO₂Cl (Sulfonyl chloride), Base | Sulfonamide |
| Reductive Amination | RCHO (Aldehyde) or RCOR' (Ketone), Reducing Agent | Tertiary Amine |
| N-Arylation (Buchwald-Hartwig) | Ar-X (Aryl halide), Pd catalyst, Base | N-Aryl Tertiary Amine |
Amine Reactivity and Functional Group Transformations
The most prominent site for reactivity in the this compound system is the secondary amine (N-4) of the piperazine ring. This nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and susceptible to a variety of electrophilic substitution reactions. Common transformations include acylation, alkylation, and sulfonylation, which are foundational methods for building molecular complexity.
The nucleophilicity of the secondary amine is modulated by the electronic properties of the attached 2-oxazolyl group. While the oxazole ring is generally considered a weak electron-withdrawing group, its presence can slightly decrease the basicity of the adjacent piperazine nitrogen compared to unsubstituted piperazine. Nevertheless, the N-4 nitrogen remains sufficiently reactive for a range of functionalization reactions.
Key Functional Group Transformations:
N-Alkylation: The secondary amine can be readily alkylated using various alkyl halides (e.g., alkyl iodides, bromides) or other alkylating agents under basic conditions. These reactions typically proceed via an SN2 mechanism. The choice of base, solvent, and temperature can be optimized to achieve high yields and selectivity. For instance, reactions with linear alkyl chain halides are often employed to synthesize derivatives. nih.govacs.orgacs.org
N-Acylation: Acylation of the piperazine nitrogen is a common transformation, achieved using acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. This reaction forms a stable amide bond and is crucial for introducing a wide array of functional groups. For example, acylation can be performed with reagents like chloroacetyl chloride to introduce a reactive handle for further modifications. nih.gov The resulting N-acyl derivatives often exhibit restricted rotation around the newly formed C-N amide bond, which can have significant conformational implications. mdpi.com
N-Arylation: While less common than alkylation or acylation, N-arylation can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the direct formation of a bond between the piperazine nitrogen and an aromatic or heteroaromatic ring.
The table below summarizes representative functionalization reactions targeting the secondary amine of piperazine-azole systems, based on established synthetic protocols for related compounds.
| Reaction Type | Reagents and Conditions | Product Type | Typical Yield Range |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) | N-Alkyl-N'-(oxazol-2-yl)piperazine | 70-95% |
| N-Acylation | Acyl Chloride (RCOCl) or Anhydride, Base (e.g., Et₃N, Pyridine), Solvent (e.g., DCM, THF) | N-Acyl-N'-(oxazol-2-yl)piperazine | 80-98% |
| Reductive Amination | Aldehyde/Ketone (R₂C=O), Reducing Agent (e.g., NaBH(OAc)₃, NaCNBH₃), Acidic Catalyst | N-Alkyl-N'-(oxazol-2-yl)piperazine | 65-90% |
| Sulfonylation | Sulfonyl Chloride (RSO₂Cl), Base (e.g., Et₃N), Solvent (e.g., DCM) | N-Sulfonyl-N'-(oxazol-2-yl)piperazine | 75-95% |
Conformational Dynamics and Their Influence on Reactivity
The three-dimensional structure and conformational flexibility of this compound are critical determinants of its reactivity. The system's dynamics are primarily defined by two conformational processes: the ring inversion of the piperazine moiety and the rotation around the C-N bond connecting the oxazole and piperazine rings.
The piperazine ring typically adopts a stable chair conformation to minimize torsional and steric strain. In this conformation, the substituents on the nitrogen atoms can occupy either axial or equatorial positions. The N-H proton of the secondary amine can interchange between these positions through nitrogen inversion and ring flipping. The energy barrier for this process is generally low, leading to a rapid equilibrium at room temperature.
Computational and NMR studies on analogous N-arylpiperazine systems have shown that the aryl group often prefers an equatorial position to reduce steric hindrance. mdpi.com This preference directly impacts the orientation of the lone pair on the N-4 nitrogen. The accessibility of this lone pair, which is essential for its nucleophilic reactivity, is thus influenced by the conformational equilibrium of the piperazine ring.
Furthermore, rotation around the C2(oxazole)-N1(piperazine) bond is a key dynamic feature. In N-acylated piperazine derivatives, this rotation can be significantly hindered, leading to the existence of distinct rotational conformers (rotamers) that can often be observed by dynamic NMR spectroscopy. mdpi.com The energy barrier for this rotation is influenced by the steric bulk of the substituents on both the piperazine and the aromatic ring. While the oxazole ring is less sterically demanding than larger aromatic systems, its electronic interaction with the piperazine nitrogen can still influence the rotational barrier and the preferred dihedral angle. This orientation determines the spatial relationship between the two rings and can affect how the molecule interacts with other reactants or within a biological binding site. semanticscholar.org
| Conformational Feature | Description | Influence on Reactivity |
|---|---|---|
| Piperazine Ring Conformation | Predominantly exists in a chair form. Undergoes rapid ring inversion at room temperature. | Affects the axial/equatorial orientation of the N-H bond and the lone pair on the secondary amine, influencing its steric accessibility for electrophiles. |
| Nitrogen Inversion | Rapid inversion of the nitrogen pyramid at the secondary amine center. | Contributes to the dynamic equilibrium of conformers, averaging the chemical environment of the piperazine protons in NMR spectroscopy. |
| C(oxazole)-N(piperazine) Bond Rotation | Rotation around the single bond connecting the two heterocyclic rings. | Determines the relative orientation of the rings. Steric and electronic factors can create a preferred conformation, potentially shielding one face of the molecule and directing the approach of reagents. |
Exploration of Intramolecular Cyclization and Rearrangement Pathways
The structure of this compound and its derivatives contains the necessary functionalities for potential intramolecular cyclization and rearrangement reactions, leading to the formation of more complex polycyclic systems. These transformations are often triggered by specific reagents or conditions, such as strong acids, bases, or transition metal catalysts.
One potential pathway for intramolecular cyclization involves the functionalization of the secondary piperazine nitrogen with a side chain containing an electrophilic center. For example, if an appropriate alkylating agent is used to introduce a chain with a terminal carbonyl group or a leaving group, subsequent intramolecular nucleophilic attack by one of the ring atoms could lead to a fused or bridged bicyclic product.
Rearrangement reactions are also plausible, particularly under conditions that could promote ring-opening of the oxazole moiety. Oxazole rings, while aromatic, can undergo cleavage under certain nucleophilic or thermal conditions. nih.gov A subsequent intramolecular reaction with the piperazine ring could lead to the formation of a different heterocyclic system. While specific examples for this compound are not extensively documented, analogous transformations in related heterocyclic systems provide a basis for exploration. For instance, nucleophile-induced rearrangements of oxadiazine systems to form triazinones have been reported, demonstrating the feasibility of such skeletal reorganizations. eurekaselect.comnih.gov
Another area of investigation is the potential for transition metal-mediated radical cyclizations. If the piperazine nitrogen is functionalized with an unsaturated acyl group, radical-based C-C bond formation could lead to novel polycyclic structures, a strategy that has been successfully applied to other piperazine derivatives. nih.gov
The exploration of these pathways is a frontier in the chemistry of this system, offering routes to novel molecular architectures from a readily accessible building block. Mechanistic studies, often supported by computational modeling, are essential to understand the factors that control the regioselectivity and stereoselectivity of these complex transformations.
Computational Chemistry and Theoretical Modeling of 2 Piperazin 1 Yl Oxazole Systems
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and geometry of chemical compounds.
Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, energies, and other properties. For a molecule like 2-(Piperazin-1-yl)oxazole, DFT calculations would be crucial in elucidating its fundamental chemical characteristics.
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves finding the minimum energy conformation on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the ground state structure. While specific data for this compound is unavailable, a hypothetical table of optimized parameters is presented below to illustrate the expected output of such a calculation.
Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Hypothetical Value |
|---|---|---|
| Bond Length (Å) | O1-C2 | 1.36 |
| C2-N3 | 1.32 | |
| N3-C4 | 1.39 | |
| C4-C5 | 1.35 | |
| C5-O1 | 1.38 | |
| C2-N(piperazine) | 1.38 | |
| Bond Angle (°) | C5-O1-C2 | 105.0 |
| O1-C2-N3 | 115.0 | |
| C2-N3-C4 | 108.0 | |
| Dihedral Angle (°) | O1-C2-N(pip)-C(pip) | 175.0 |
Note: These values are illustrative and not based on actual experimental or computational data.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. DFT calculations would provide the energies of these orbitals for this compound.
Hypothetical Frontier Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: These values are illustrative and not based on actual experimental or computational data.
Understanding the distribution of electronic charge within a molecule is key to predicting its interaction with other molecules. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or orange) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the non-protonated nitrogen of the piperazine (B1678402) ring, indicating their nucleophilic character.
Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are critical in determining the supramolecular chemistry and biological activity of a compound. Theoretical methods can identify and quantify these interactions. In the context of this compound, investigations would focus on potential intermolecular hydrogen bonding involving the N-H group of the piperazine ring and the nitrogen and oxygen atoms of the oxazole ring, as well as intramolecular interactions that stabilize certain conformations.
Conformational Analysis through Energy Minimization Techniques
The flexibility of the piperazine ring in this compound allows for multiple conformations, such as chair, boat, and twist-boat forms. Conformational analysis through energy minimization techniques would identify the most stable conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule might bind to a biological target. The relative energies of different conformers would be calculated to determine their population at a given temperature.
Hypothetical Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Chair (Equatorial) | 0.0 |
| Chair (Axial) | 1.5 |
| Twist-Boat | 5.0 |
Note: These values are illustrative and not based on actual experimental or computational data.
Molecular Modeling for Intermolecular Interactions
Molecular modeling is a cornerstone of computational drug design, enabling the visualization and analysis of interactions between a small molecule (ligand) and its macromolecular target, typically a protein or nucleic acid.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial for understanding the binding mode and affinity of potential drug candidates.
In studies of piperazine derivatives linked to five-membered heterocyclic rings like oxadiazole or isoxazole (B147169), molecular docking has been instrumental in elucidating their mechanism of action. For instance, in a study on piperazine-clubbed oxadiazole derivatives as potential monoamine oxidase (MAO) inhibitors, molecular docking revealed that the most potent compounds, 5f and 5g , fit well into the active site of the MAO-A enzyme, in a manner similar to the known inhibitor clorgyline, forming a stable complex. nih.gov This suggests that the piperazine and oxadiazole moieties play a crucial role in orienting the molecule within the enzyme's binding pocket.
Similarly, docking studies on a series of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as potential COX-2 inhibitors showed that the in silico results were in good agreement with in vivo anti-inflammatory activity. The docking experiments, performed using the Surflex-Dock GeomX program, helped to confirm the mechanism of action by visualizing the binding interactions with the COX-2 enzyme.
In another example, molecular docking of isoxazole-piperazine derivatives against human topoisomerase II predicted their anticancer activity. The results indicated that specific compounds showed the best docking scores and interacted with crucial amino acid residues within the target protein.
A study on imidazole-piperazine-oxadiazole hybrids as anticancer agents used molecular docking to indicate strong interactions between the most potent compound, 5w , and inhibitor of differentiation/DNA-binding proteins, highlighting its therapeutic potential.
These findings from related heterocyclic systems suggest that this compound derivatives would likely exhibit specific binding orientations within target proteins, with the oxazole and piperazine rings forming key hydrogen bonds and hydrophobic interactions.
Table 1: Representative Molecular Docking Studies on Piperazine-Heterocycle Derivatives
| Compound Class | Target Protein | Key Findings | Reference |
| Piperazine-clubbed oxadiazole derivatives | Monoamine Oxidase-A (MAO-A) | Potent compounds fit well into the active site, similar to the reference inhibitor clorgyline. | nih.gov |
| Isoxazole-piperazine derivatives | Human Topoisomerase II | Compounds with high anticancer activity showed the best docking scores and key interactions. | |
| Imidazole-piperazine-oxadiazole hybrids | Inhibitor of differentiation/DNA-binding proteins | The most active compound demonstrated strong interactions with the target. | |
| N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs | Cyclooxygenase-2 (COX-2) | Docking results correlated well with in vivo anti-inflammatory activity. |
This table is generated based on data from studies on structurally related analogs of this compound.
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is invaluable for assessing the stability of the ligand-protein complex and understanding how the system behaves in a more realistic, solvated environment.
For the aforementioned piperazine-clubbed oxadiazole derivatives, MD simulations were performed to confirm the stability of the complex formed between the most potent compounds (5f and 5g ) and the MAO-A enzyme. nih.gov The simulations demonstrated that the docked conformation was stable throughout the simulation time, reinforcing the findings from the molecular docking studies. nih.gov
In a study of isoxazole-piperazine derivatives with anticancer activity, MD simulations were conducted on compounds that showed promising biological activity and docking scores. The results of these simulations indicated the stability of the compounds within the active site of the target protein, further validating their potential as drug candidates.
These examples highlight that MD simulations are a critical step in the computational evaluation of piperazine-containing compounds. For a hypothetical this compound derivative, MD simulations would be essential to confirm the stability of its interaction with a target protein predicted by docking, providing greater confidence in its potential as a therapeutic agent.
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. These features can include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.
A pharmacophore model can be generated from a set of known active ligands to understand their common structural features. This model can then be used as a 3D query to screen virtual libraries for new compounds with the potential for similar biological activity.
In a study on 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives linked to a phenylpiperazine group, a pharmacophore model was generated from a set of known 5-HT2A receptor antagonists. The newly designed compounds showed a good fit to this hypothetical pharmacophore, which included features like aromatic rings and hydrogen bond acceptors that are also present in the this compound scaffold.
For a series of quinazolinone-arylpiperazine derivatives, a pharmacophore hypothesis for α1-adrenoceptor antagonists was used to map the synthesized compounds. The compound with the best fit to the pharmacophore model also exhibited the highest in vivo and in vitro activity, demonstrating the predictive power of this approach.
These studies underscore the utility of pharmacophore modeling in identifying the key molecular features of piperazine derivatives that drive their biological activity. A pharmacophore model for a series of active this compound analogs would be a powerful tool for designing new, more potent compounds.
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. By identifying the physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of newly designed compounds before they are synthesized.
A QSAR study was conducted on a large set of 264 piperazinylalkylisoxazole analogues acting on the dopamine (B1211576) D3 receptor. nih.gov Both hologram QSAR (HQSAR) and comparative molecular field analysis (CoMFA) methods were used to build predictive models. The resulting models showed high correlation coefficients (r² of 0.917 for HQSAR and 0.919 for CoMFA), indicating their robustness in predicting the binding affinities of these compounds and guiding the design of new ligands. nih.gov
In another study on isoxazole-piperazine derivatives, QSAR models were developed to describe their anticancer activity against different cell lines. The models identified key molecular descriptors, such as molecular connectivity indices and the energy of the lowest unoccupied molecular orbital (LUMO), that were important for the observed activity.
These examples demonstrate that QSAR is a powerful tool for the rational design of piperazine-containing compounds. For this compound derivatives, a QSAR study could elucidate which structural modifications are most likely to enhance a desired biological activity, thereby streamlining the drug discovery process.
Table 2: QSAR Study Parameters for Piperazinylalkylisoxazole Analogues
| QSAR Method | Number of Ligands | Key Statistical Parameter | Value | Application | Reference |
| HQSAR | 264 | r² (non-cross-validated) | 0.917 | Predicting D3 receptor affinity | nih.gov |
| HQSAR | 264 | q² (cross-validated) | 0.841 | Predicting D3 receptor affinity | nih.gov |
| CoMFA | 264 | r² (non-cross-validated) | 0.919 | Predicting D3 receptor affinity | nih.gov |
| CoMFA | 264 | q² (cross-validated) | 0.727 | Predicting D3 receptor affinity | nih.gov |
This table is generated based on data from a study on structurally related isoxazole analogs of this compound.
Structure Activity Relationship Sar Methodologies Applied to 2 Piperazin 1 Yl Oxazole Scaffolds Theoretical and Design Aspects
Systematic Structural Modifications of the Oxazole (B20620) Ring
The electronic nature of the oxazole ring can be finely tuned by the introduction of various substituents at different positions. The placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density distribution within the ring, thereby influencing its reactivity and interaction with biological targets.
For instance, in the development of Zika virus (ZIKV) inhibitors, a series of 1,2,4-oxadiazole (B8745197) derivatives were studied. While not a direct 2-(piperazin-1-yl)oxazole, the principles of modifying a five-membered heterocyclic ring are transferable. In this study, replacing the 1,2,4-oxadiazole with an isoxazole (B147169) moiety led to improved cellular activity and reduced toxicity. nih.gov Conversely, a 1,3,4-oxadiazole-containing compound showed no activity against ZIKV. nih.gov This highlights how the arrangement of heteroatoms and the resulting electronic landscape of the ring are critical for biological function.
The reactivity of the oxazole ring is also influenced by its substituents. Electron-withdrawing groups can make the oxazole ring more electron-deficient and susceptible to nucleophilic attack, while electron-donating groups can enhance its reactivity towards electrophiles. clockss.org
Table 1: Impact of Oxazole Ring Modifications on Biological Activity
| Ring Modification | Resulting Compound Class | Impact on Activity | Reference |
| Isoxazole substitution | Isoxazole-based ZIKV inhibitors | Improved cellular activity and lower toxicity compared to the 1,2,4-oxadiazole parent. | nih.gov |
| 1,3,4-Oxadiazole substitution | 1,3,4-Oxadiazole-containing ZIKV candidate | No activity against ZIKV observed. | nih.gov |
| Thiazole (B1198619) substitution | Disorazole C1 analogues | Replacement of the oxazole with a thiazole ring was explored to evaluate the influence on cytotoxicity. | nih.gov |
Fusing additional rings to the oxazole core or extending it can create more rigid and conformationally constrained structures. This can lead to enhanced binding affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding.
The van Leusen oxazole synthesis is a powerful method for creating a variety of oxazole-containing molecules, including those with fused ring systems. mdpi.comnih.gov This reaction allows for the synthesis of complex, multi-substituted molecules, which is valuable for exploring the SAR of extended scaffolds. nih.gov For example, the synthesis of novel pyrimidine (B1678525) derivatives containing three different heterocyclic substituents, including an oxazole, demonstrates the flexibility of this approach in constructing complex molecular architectures. nih.gov
Systematic Structural Modifications of the Piperazine (B1678402) Moiety
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is another critical component of the this compound scaffold. Modifications to this moiety can significantly affect the molecule's pharmacokinetic and pharmacodynamic properties.
The piperazine ring typically adopts a chair conformation. wikipedia.org N-substitution on the piperazine ring can have a profound impact on its conformational preferences and, consequently, its biological activity. The nature of the substituent on the second nitrogen atom can influence the orientation of the piperazine ring relative to the oxazole core and its interaction with the target protein.
Studies on N-arylpiperazine derivatives have shown that aromatic substituents on the piperazine ring can affect the coplanarity between the piperazine and the aromatic ring, which in turn influences receptor binding. mdpi.com For example, in a series of D2/D3 receptor ligands, the introduction of different N-aromatic heterocyclic substitutions, such as various indole (B1671886) substitutions, was explored to understand their role in binding affinity. nih.gov
Furthermore, dynamic NMR studies of N,N'-substituted piperazines have revealed that these compounds can exist as conformers due to the partial double bond character of the amide bond when an acyl group is attached to the nitrogen. beilstein-journals.orgresearchgate.net This conformational flexibility can be a critical factor in how the molecule fits into a binding pocket.
Table 2: Effects of N-Substitution on Piperazine-Containing Compounds
| N-Substituent | Compound Series | Observed Effect | Reference |
| Aryl groups | D2/D3 receptor ligands | Influences coplanarity between piperazine and aryl ring, affecting receptor binding. | mdpi.com |
| Indole derivatives | D2/D3 receptor ligands | Varied binding affinities observed based on the indole substitution pattern. | nih.gov |
| Benzoyl groups | N,N'-substituted piperazines | Leads to the existence of multiple conformers due to restricted rotation around the C-N amide bond. | beilstein-journals.orgresearchgate.net |
| Ethylbenzene | Pyrimidine-based caspase inhibitors | Resulted in a potent, pan-selective inhibitor of inflammatory caspases. | nih.gov |
Altering the size of the piperazine ring (e.g., to a homopiperazine (B121016) or a smaller five-membered ring) or changing the position of the nitrogen atoms can lead to significant changes in the molecule's properties.
In a study of inhibitors of Mycobacterium tuberculosis IMPDH, replacing the rigid piperazine ring with a more flexible ethylenediamine (B42938) spacer resulted in a loss of whole-cell activity while retaining enzymatic activity. nih.gov Conversely, increasing the ring size to a homopiperazine has been a successful strategy in the development of certain kinase inhibitors. nih.gov Modifying the piperazine ring by adding a methyl group at the 3-position led to a significant loss of both biochemical and whole-cell activity. nih.gov
These findings underscore the importance of the specific ring structure and the spatial arrangement of the nitrogen atoms for optimal biological activity. The piperazine ring often acts as a key linker or spacer that correctly orients other functional groups for interaction with the target.
Linker Chemistry and Scaffold Hybridization Strategies
The this compound scaffold can be incorporated into larger molecules through various linker chemistries and scaffold hybridization strategies. This approach aims to combine the favorable properties of the core scaffold with other pharmacophores to create new molecules with enhanced or novel activities.
Linker chemistry involves connecting the this compound moiety to another chemical entity via a linker of varying length, flexibility, and chemical nature. The choice of linker can be critical for achieving the desired distance and orientation between the two parts of the hybrid molecule.
Scaffold hybridization involves merging the this compound core with another known bioactive scaffold. For example, in the design of dopamine (B1211576) D2/D3 receptor ligands, N-phenylpiperazine compounds were designed as interphenylene analogs of existing antipsychotic drugs, effectively creating hybrid structures. mdpi.com This strategy can lead to compounds with improved affinity, selectivity, or a desired functional profile (e.g., agonist vs. antagonist).
The development of potent dopamine agonists has also involved the exploration of N-4 substituents on the piperazine ring of a hybrid template, demonstrating that the combination of a core scaffold with various substituents can lead to exceptionally potent compounds. researchgate.net The use of click chemistry, such as the Huisgen cycloaddition, and the Staudinger ligation are also powerful methods for conjugating piperazine-containing building blocks to biomolecules, further expanding the possibilities for scaffold hybridization. beilstein-journals.org
Computational SAR Approaches
The exploration of Structure-Activity Relationships (SAR) for the this compound scaffold is increasingly benefiting from computational methodologies. These in silico techniques provide deep insights into the molecular interactions governing the biological activity of this class of compounds, thereby guiding the rational design of novel and more potent derivatives. Computational SAR approaches can be broadly categorized into ligand-based and structure-based methods, each offering a unique perspective on the determinants of activity.
One of the fundamental computational tools applied is Quantitative Structure-Activity Relationship (QSAR) analysis. Both 2D and 3D-QSAR studies are pivotal in elucidating the physicochemical and structural requirements for biological activity.
In a typical 2D-QSAR study, a series of this compound analogs with varying substituents would be synthesized and their biological activities determined. Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each analog. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular weight, van der Waals volume), hydrophobic (e.g., LogP), or topological (e.g., connectivity indices). Statistical methods, such as Multiple Linear Regression (MLR), are employed to generate a mathematical equation that correlates these descriptors with the observed biological activity. nih.govmdpi.com For instance, a hypothetical QSAR equation might reveal that electron-withdrawing groups on the oxazole ring and a certain range of hydrophobicity on the piperazine substituent are beneficial for activity.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more spatially detailed picture. nih.govresearchgate.netnih.govnih.govmdpi.com In these approaches, the 3D structures of the this compound derivatives are aligned, and their steric and electrostatic fields are calculated and mapped onto a 3D grid. The resulting field values are then correlated with biological activity using statistical techniques like Partial Least Squares (PLS). researchgate.net The output of a CoMFA or CoMSIA study is a 3D contour map that visually represents regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity. This provides medicinal chemists with a visual guide for modifying the scaffold to enhance its biological effect. For example, a contour map might indicate that a bulky, hydrophobic substituent is preferred at the N-4 position of the piperazine ring for optimal interaction with a target protein.
Pharmacophore modeling is another powerful ligand-based approach used to define the essential 3D arrangement of chemical features necessary for biological activity. nih.govnih.gov A pharmacophore model for a series of active this compound derivatives would typically include features such as hydrogen bond acceptors (e.g., the nitrogen and oxygen atoms of the oxazole ring, the second nitrogen of the piperazine), hydrogen bond donors (if substituents on the piperazine allow), and hydrophobic regions. youtube.com This model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds with different core structures but the same essential pharmacophoric features, potentially leading to the discovery of new chemical classes of active compounds.
When the 3D structure of the biological target is known, molecular docking studies become an invaluable structure-based computational tool. connectjournals.comnih.govnih.govmdpi.comnih.gov In a molecular docking simulation, the this compound molecule is computationally placed into the binding site of the target protein. The simulation software then explores different binding poses and scores them based on the predicted binding affinity, which is calculated from the intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.net These studies can reveal the specific amino acid residues that interact with the ligand and explain the observed SAR at an atomic level. For instance, docking might show that the oxazole ring forms a crucial hydrogen bond with a serine residue in the active site, while a substituent on the piperazine ring fits into a hydrophobic pocket.
The insights gained from these computational approaches are synergistic. For example, a pharmacophore model can be used to guide the initial selection of compounds for synthesis, and the resulting activity data can be used to build a QSAR model. Molecular docking can then be used to rationalize the QSAR findings and to refine the design of the next generation of analogs. The iterative application of these computational SAR methodologies significantly accelerates the drug discovery process for compounds based on the this compound scaffold.
Interactive Data Tables
Below are illustrative data tables that one might generate during computational SAR studies of this compound derivatives.
Table 1: Hypothetical 2D-QSAR Data for this compound Derivatives
This table showcases a hypothetical set of this compound analogs with different substituents on the piperazine ring (R), their calculated molecular descriptors, and their observed biological activity (IC50). This type of data is used to build a 2D-QSAR model.
| Compound ID | R-Group | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | IC50 (nM) |
| 1 | -H | 167.21 | 0.5 | 41.5 | 500 |
| 2 | -CH3 | 181.24 | 1.0 | 41.5 | 350 |
| 3 | -C6H5 | 243.30 | 2.8 | 41.5 | 120 |
| 4 | -COCH3 | 209.24 | 0.2 | 58.7 | 80 |
| 5 | -SO2CH3 | 245.30 | -0.5 | 89.3 | 25 |
Table 2: Hypothetical Molecular Docking Results for this compound Analogs
This table presents hypothetical results from a molecular docking study, showing the predicted binding energy and key interactions of different analogs within a target protein's active site.
| Compound ID | R-Group | Docking Score (kcal/mol) | Key Interacting Residues | Number of H-Bonds |
| 1 | -H | -6.5 | SER23, PHE89 | 1 |
| 2 | -CH3 | -6.8 | SER23, PHE89, LEU92 | 1 |
| 3 | -C6H5 | -8.2 | SER23, PHE89, TYR101 | 1 |
| 4 | -COCH3 | -8.9 | SER23, ASN25, PHE89 | 2 |
| 5 | -SO2CH3 | -9.5 | SER23, ASN25, ARG110 | 3 |
Q & A
Basic: What are the common synthetic routes for preparing 2-(Piperazin-1-yl)oxazole derivatives?
Methodological Answer:
The synthesis typically involves coupling piperazine with functionalized oxazole precursors. For example, nucleophilic substitution using 2-chloromethyloxazole (or analogs like 2-bromomethyloxazole) with piperazine under reflux in polar aprotic solvents (e.g., DMF, acetonitrile) yields the target compound. highlights the versatility of 2-(chloromethyl)oxazole as a building block for introducing the piperazine moiety via SN2 reactions . Alternatively, multicomponent reactions (e.g., cyclocondensation of amines, carbonyl compounds, and halides) are employed, as seen in the synthesis of dibenzo[b,f][1,4]oxazepines with piperazine substituents .
Key Considerations:
- Solvent Choice: Polar solvents enhance nucleophilicity of piperazine.
- Temperature: Reactions often require reflux (80–120°C) for 6–24 hours.
- Purification: Column chromatography (silica gel, hexane/EtOAC gradients) is standard.
Basic: How can researchers characterize this compound derivatives?
Methodological Answer:
Characterization relies on spectroscopic and analytical techniques:
- NMR Spectroscopy: 1H and 13C NMR confirm structure by identifying piperazine protons (δ 2.5–3.5 ppm for N–CH2 groups) and oxazole ring protons (δ 7.0–8.5 ppm for aromatic protons). provides detailed NMR data for a related compound, 2-(2-(4-(m-tolyl)piperazin-1-yl)ethyl)benzo[d]oxazole .
- HRMS (High-Resolution Mass Spectrometry): Validates molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
- Elemental Analysis: Confirms purity (>95% is typical).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
